molecular formula C20H28N4O6S2 B14235249 L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine CAS No. 247067-57-8

L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine

Cat. No.: B14235249
CAS No.: 247067-57-8
M. Wt: 484.6 g/mol
InChI Key: RLYKMQVWPVIQOQ-VGWMRTNUSA-N
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Description

L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is a peptide compound composed of four amino acids: cysteine, proline, tyrosine, and another cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, cysteine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for tyrosine and the second cysteine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for the structural stability and function of proteins. The proline and tyrosine residues contribute to the peptide’s conformation and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-cysteine
  • L-Prolyl-L-tyrosyl-L-cysteine
  • L-Tyrosyl-L-cysteinyl-L-cysteine

Uniqueness

L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of disulfide bonds. This structural feature can significantly impact its biological activity and stability compared to other similar peptides.

Properties

CAS No.

247067-57-8

Molecular Formula

C20H28N4O6S2

Molecular Weight

484.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C20H28N4O6S2/c21-13(9-31)19(28)24-7-1-2-16(24)18(27)22-14(8-11-3-5-12(25)6-4-11)17(26)23-15(10-32)20(29)30/h3-6,13-16,25,31-32H,1-2,7-10,21H2,(H,22,27)(H,23,26)(H,29,30)/t13-,14-,15-,16-/m0/s1

InChI Key

RLYKMQVWPVIQOQ-VGWMRTNUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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